molecular formula C12H16O2 B089437 Isobutyl phenylacetate CAS No. 102-13-6

Isobutyl phenylacetate

Cat. No.: B089437
CAS No.: 102-13-6
M. Wt: 192.25 g/mol
InChI Key: RJASFPFZACBKBE-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Isobutyl phenylacetate is primarily used in the food and fragrance industry . Its primary targets are the olfactory receptors in the nose and taste receptors in the mouth. It interacts with these receptors to produce a sensory response, contributing to the flavor and aroma of food and fragrances .

Mode of Action

The compound’s interaction with its targets is primarily physical. When inhaled or ingested, the volatile molecules of this compound interact with the olfactory and taste receptors, respectively. This interaction triggers a signal transduction pathway in the sensory cells, leading to the perception of a specific taste or smell .

Biochemical Pathways

The biochemical pathways involved in the perception of smell and taste are complex and involve a series of signal transduction events. When this compound binds to its target receptors, it triggers a cascade of biochemical reactions that lead to the generation of a nerve impulse. This impulse is then transmitted to the brain, where it is interpreted as a specific smell or taste .

Pharmacokinetics

The pharmacokinetics of this compound, like other flavor and fragrance compounds, is determined by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Generally, such compounds are rapidly absorbed and metabolized in the body, and their bioavailability is influenced by factors such as their concentration, the presence of other compounds, and individual physiological differences .

Result of Action

The primary result of this compound’s action is the perception of a specific smell or taste. This can enhance the sensory experience of food and fragrances, contributing to their overall appeal .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include temperature, pH, and the presence of other compounds. For example, high temperatures can increase the volatility of the compound, enhancing its aroma. Conversely, extreme pH values or the presence of reactive compounds can lead to the degradation of this compound, reducing its efficacy .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl phenylacetate is typically synthesized through the esterification of phenylacetic acid with isobutyl alcohol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and involves heating the reactants under reflux conditions . The general reaction is as follows:

C6H5CH2COOH+C4H10OC6H5CH2COOC4H9+H2O\text{C6H5CH2COOH} + \text{C4H10O} \rightarrow \text{C6H5CH2COOC4H9} + \text{H2O} C6H5CH2COOH+C4H10O→C6H5CH2COOC4H9+H2O

Industrial Production Methods: In industrial settings, the esterification process is carried out in large reactors where phenylacetic acid and isobutyl alcohol are mixed in the presence of an acid catalyst. The reaction mixture is heated to around 100-150°C and maintained under reflux to ensure complete conversion. The product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

    Esterification: As mentioned, this compound is formed through the esterification of phenylacetic acid and isobutyl alcohol.

    Hydrolysis: this compound can undergo hydrolysis in the presence of a strong acid or base to yield phenylacetic acid and isobutyl alcohol.

    Oxidation: While esters are generally resistant to oxidation, under strong oxidative conditions, this compound can be oxidized to produce phenylacetic acid and other by-products.

Common Reagents and Conditions:

    Acidic Hydrolysis: Hydrochloric acid or sulfuric acid, heat.

    Basic Hydrolysis: Sodium hydroxide or potassium hydroxide, heat.

    Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Major Products Formed:

    Hydrolysis: Phenylacetic acid and isobutyl alcohol.

    Oxidation: Phenylacetic acid and other oxidation by-products.

Scientific Research Applications

Isobutyl phenylacetate has several applications in scientific research:

Comparison with Similar Compounds

Isobutyl phenylacetate can be compared with other esters such as:

    Isoamyl phenylacetate: Similar in structure but with a different alcohol component, leading to a slightly different aroma profile.

    Benzyl acetate: Another ester with a pleasant aroma, commonly used in perfumes and flavorings.

    Ethyl phenylacetate: Similar ester but with ethyl alcohol, resulting in a different scent profile.

Uniqueness: this compound is unique due to its specific combination of phenylacetic acid and isobutyl alcohol, which imparts a distinct sweet, floral, and cocoa-like aroma that is highly valued in the flavor and fragrance industry .

Properties

IUPAC Name

2-methylpropyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-10(2)9-14-12(13)8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJASFPFZACBKBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6051512
Record name Isobutyl phenylacetate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless liquid; rose honey-like odour
Record name Isobutyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

247.00 °C. @ 760.00 mm Hg
Record name 2-Methylpropyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

93 mg/L @ 20 °C (exp), Insoluble in water, glyceryl, propylene glycol; soluble in oils, 1 mL in 2 mL 80% ethanol (in ethanol)
Record name 2-Methylpropyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Isobutyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.984-0.988
Record name Isobutyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/946/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

102-13-6
Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
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Record name Benzeneacetic acid, 2-methylpropyl ester
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Record name Isobutyl phenylacetate
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Record name Isobutyl phenylacetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.735
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Record name ISOBUTYL PHENYLACETATE
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Record name 2-Methylpropyl phenylacetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035010
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Toluene (1.38 g), isobutanol (74 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 69 mg isobutyl phenylacetate was obtained by column chromatography, in a yield of 72%. 1HNMR (400 MHz, CDCl3) δ 0.88 (s, 3H), 0.89 (s, 3H), 1.85-1.96 (m, 1H), 3.62 (s, 2H), 3.86 (d, J=6.8 Hz, 1H), 7.23-7.34 (m, 5H); 13CNMR (100 MHz, CDCl3) δ 19.0, 27.7, 41.5, 70.9, 127.0, 128.5, 129.3, 134.3, 171.6; HRMS (ESI) calcd. for C12H16NaO2 [M+Na]: 215.1043. found: 215.1037. The isobutyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 53 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 93%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of isobutyl phenylacetate in food science?

A: this compound is a volatile organic compound (VOC) that contributes to the aroma profile of various foods and beverages. Research has identified it as a significant aroma contributor in fermented foods like Chinese paocai. Specifically, it has been found in higher concentrations in cabbage-based paocai compared to radish-based paocai []. This suggests that the raw material used in fermentation can significantly influence the presence and concentration of specific VOCs, impacting the final flavor profile of the product.

Q2: How does the presence of this compound relate to the microbial communities in fermented foods?

A: A study utilizing metagenomics sequencing technology investigated the link between microbial communities and VOCs in Chinese paocai []. The research revealed a correlation between the presence of this compound and specific microbial species found in cabbage paocai. This suggests that these microorganisms may play a role in the biochemical pathways leading to the production of this specific VOC during fermentation. Understanding these relationships can be crucial for optimizing fermentation processes to achieve desired flavor profiles in fermented foods.

Q3: Are there safety concerns associated with this compound in food?

A: The Research Institute for Fragrance Materials (RIFM) has conducted a safety assessment of this compound as a fragrance ingredient []. While the specific findings of this assessment are not detailed in the provided abstract, the existence of such assessments highlights the importance of evaluating the safety profile of compounds like this compound, even when present naturally in food.

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